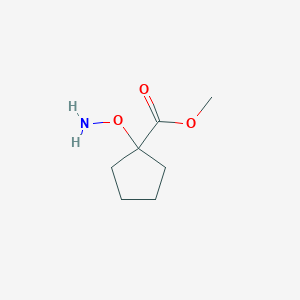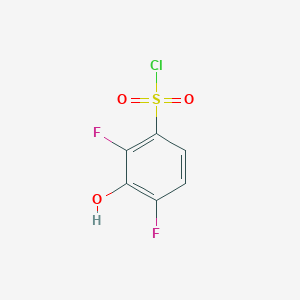
4-(2-Nitrothiophen-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitrothiophen-3-yl)morpholine is an organic compound with the molecular formula C₈H₁₀N₂O₃S It features a morpholine ring substituted with a 2-nitrothiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrothiophen-3-yl)morpholine typically involves the nitration of thiophene followed by a substitution reaction with morpholine. One common method includes the nitration of thiophene to produce 2-nitrothiophene, which is then reacted with morpholine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrothiophen-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Reduction: 4-(2-Aminothiophen-3-yl)morpholine.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Nitrothiophen-3-yl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(2-Nitrothiophen-3-yl)morpholine is not well-documented. compounds with similar structures often interact with biological targets through their nitro and morpholine groups. The nitro group can undergo reduction to form reactive intermediates, while the morpholine ring can interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminothiophen-3-yl)morpholine: Similar structure but with an amino group instead of a nitro group.
Thiophene derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
4-(2-Nitrothiophen-3-yl)morpholine is unique due to the presence of both a nitro group and a morpholine ring, which can impart distinct chemical and biological properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
4-(2-nitrothiophen-3-yl)morpholine |
InChI |
InChI=1S/C8H10N2O3S/c11-10(12)8-7(1-6-14-8)9-2-4-13-5-3-9/h1,6H,2-5H2 |
InChI Key |
CBLRUBCODKWQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(SC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


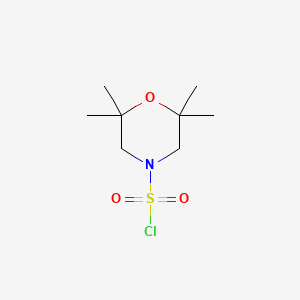
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13233332.png)
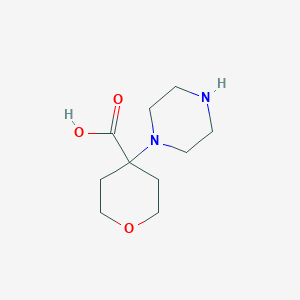
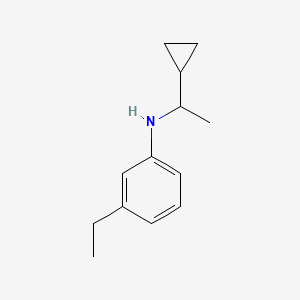

![[3-(Cyclohexylamino)-2,2-dimethylpropyl]dimethylamine](/img/structure/B13233367.png)

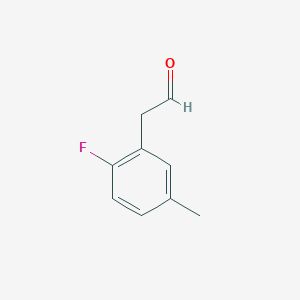
![4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13233391.png)
![Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B13233394.png)

